molecular formula C11H18N2O3 B1372309 1-(Pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid CAS No. 1017668-81-3

1-(Pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid

Cat. No. B1372309
CAS RN: 1017668-81-3
M. Wt: 226.27 g/mol
InChI Key: CSMCSYUVHXHTPJ-UHFFFAOYSA-N
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Description

“1-(Pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid” is a compound with the molecular formula C11H18N2O3 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “1-(Pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid” is characterized by a pyrrolidine ring attached to a piperidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For example, they can be oxidized to afford CH-functionalized isopropyl-1-carboxylate congeners . The action of iodine (III) reagents in conjunction with TMSBr can act as functional bromine equivalents in unique oxidations of saturated, carbamate protected N-heterocycles .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 226.27 g/mol . Other physical and chemical properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized are also provided .

Scientific Research Applications

Structural and Conformational Studies

1-(Pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid and similar compounds have been the subject of structural and conformational studies. For instance, Burgos et al. (1992) investigated a series of related compounds using NMR spectroscopy and X-ray diffraction, revealing insights into their conformational behavior and proton uptake mechanisms. Such studies are crucial for understanding the fundamental properties of these compounds, which can inform their applications in various scientific domains (Burgos et al., 1992).

Spectroscopic and Quantum Mechanical Analysis

Devi, Bishnoi, and Fatma (2020) focused on the spectroscopic properties of a compound closely related to 1-(Pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid. They used techniques like FT-IR, NMR, and UV spectroscopy, coupled with quantum chemical methods, to investigate various properties such as Mulliken charges and molecular electrostatic potential. This type of research is essential for characterizing the electronic and structural attributes of these molecules (Devi, Bishnoi, & Fatma, 2020).

Synthesis Methods

Smaliy et al. (2011) proposed a novel method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, a compound closely related to 1-(Pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid. Their approach, based on the catalytic hydrogenation of pyrrolylpyridine, is significant for producing large quantities of these compounds, which is essential for both research and potential industrial applications (Smaliy et al., 2011).

Diastereomeric Complex Studies

Research by Bartoszak-Adamska et al. (2011) on diastereomeric complexes involving compounds similar to 1-(Pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid provides insight into the structural characteristics and interactions of these molecules. Such studies are vital for understanding the stereochemistry and potential applications in asymmetric synthesis and chiral recognition processes (Bartoszak-Adamska et al., 2011).

Biological Activity Studies

The investigation of the biological activities of compounds related to 1-(Pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid is another area of research. Studies like those conducted by Bijev, Prodanova, and Nankov (2003) on substituted 1H-1-pyrrolylcarboxamides, which share structural similarities, help in understanding their potential pharmacological properties (Bijev, Prodanova, & Nankov, 2003).

Future Directions

The future directions in the field of pyrrolidine derivatives involve the design of new pyrrolidine compounds with different biological profiles . Further modifications should be made to investigate how the chiral moiety influences kinase inhibition .

properties

IUPAC Name

1-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c14-10(15)9-4-3-7-13(8-9)11(16)12-5-1-2-6-12/h9H,1-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMCSYUVHXHTPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)N2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid

CAS RN

1017668-81-3
Record name 1-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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